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molecular formula C10H19NO4 B8343830 3-methoxy-2-methoxymethyl-2-methyl-N-(3-oxo-propyl)-propionamide

3-methoxy-2-methoxymethyl-2-methyl-N-(3-oxo-propyl)-propionamide

Cat. No. B8343830
M. Wt: 217.26 g/mol
InChI Key: SQAOEBRKTIHMBR-UHFFFAOYSA-N
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Patent
US08202885B2

Procedure details

Prepared from 2,2-dimethyl-propionyl chloride in absence of a coupling reagent in analogy to the methods described for 3-methoxy-2-methoxymethyl-2-methyl-N-(3-oxo-propyl)-propionamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)(C)C(Cl)=O.CO[CH2:10][C:11]([CH2:20]OC)([CH3:19])[C:12]([NH:14][CH2:15][CH2:16][CH:17]=[O:18])=[O:13]>>[CH3:10][C:11]([CH3:20])([CH3:19])[C:12]([NH:14][CH2:15][CH2:16][CH:17]=[O:18])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(C(=O)NCCC=O)(C)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C(=O)NCCC=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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